9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a heterocyclic compound that belongs to the class of triazoloquinazolinones. These compounds are known for their diverse pharmacological activities, including anti-HIV, muscle relaxant, neuroleptic, hypnotic, antihistaminic, analgesic, anti-inflammatory, anticonvulsant, antifertility, latent leishmanicidal, anticancer, and antihypertensive properties .
Preparation Methods
The synthesis of 9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one can be achieved through a multicomponent reaction (MCR) involving aldehydes, dimedone, and 3-amino-1,2,4-triazole. The reaction is typically carried out in acetic acid as the reaction medium at 60°C. This method is advantageous due to its excellent yields, short reaction time, mild reaction conditions, and environmentally friendly nature .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including condensation reactions. For instance, the condensation of 3-amino-1,2,4-triazole, 4-methyl benzaldehyde, and dimedone in the presence of acetic acid at ambient conditions results in the formation of triazoloquinazolinone derivatives . Common reagents used in these reactions include acetic acid, molecular iodine, and dimethylformamide (DMF). The major products formed from these reactions are triazoloquinazolinone derivatives .
Scientific Research Applications
9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has been extensively studied for its potential applications in various fields. In chemistry, it is used as a building block for the synthesis of other heterocyclic compounds. In biology and medicine, it has shown promising results as an antimalarial agent, with in vitro activities against Plasmodium falciparum . Additionally, it has been evaluated for its anticancer properties, particularly against colon cancer cell lines .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase-thymidylate synthase (DHFR-TS) in Plasmodium falciparum . This inhibition disrupts the synthesis of nucleotides, thereby preventing the replication of the parasite. Similarly, its anticancer activity is linked to the induction of the mitochondrial apoptotic pathway, leading to cell death .
Comparison with Similar Compounds
Similar compounds to 9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one include other triazoloquinazolinone derivatives such as 6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one . These compounds share similar structural features and pharmacological activities. the presence of the 2,3-dichlorophenyl group in the compound of interest imparts unique properties, such as enhanced biological activity and specificity towards certain molecular targets .
Properties
IUPAC Name |
9-(2,3-dichlorophenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N4O/c1-17(2)6-11-13(12(24)7-17)15(23-16(22-11)20-8-21-23)9-4-3-5-10(18)14(9)19/h3-5,8,15H,6-7H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQUTWVEJBTWDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=C(C(=CC=C4)Cl)Cl)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.